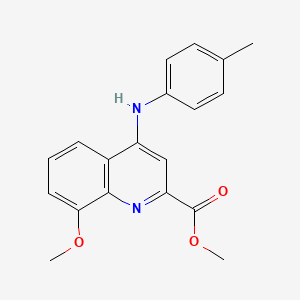
N-(2-(3-(2,6-difluorophenyl)ureido)phenyl)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
An efficient strategy to achieve aryl-heteroaryl formation via RhIII-catalyzed ortho-C(sp2)–H heteroarylation of (hetero)arenes with heterocyclic boronates using a readily removable N-2,6-difluorophenyl arylamide directing group has been disclosed . A variety of heteroaromatic boronates as the coupling partners were shown to be able to participate in this protocol, providing the desired heteroarylated products with high reactivity and good tolerance of functional groups .Chemical Reactions Analysis
The compound has been used in RhIII-catalyzed ortho-C(sp2)–H heteroarylation of (hetero)arenes with heterocyclic boronates . This reaction provides the desired heteroarylated products with high reactivity and good tolerance of functional groups .科学的研究の応用
Radiosynthesis and Evaluation for PET Imaging
N-(2-(3-(2,6-difluorophenyl)ureido)phenyl)picolinamide derivatives have been explored for their potential in positron emission tomography (PET) imaging. For instance, certain derivatives have shown improved binding affinity to metabotropic glutamate receptor subtype 4 (mGlu4), demonstrating the possibility of developing novel PET radioligands for brain imaging studies. These compounds could pave the way for non-invasive techniques to study neurological conditions by enabling the visualization of mGlu4 expression in the brain (Kun-Eek Kil et al., 2014).
Metal Complexation for Catalysis and Anticancer Research
N-(2-(3-(2,6-difluorophenyl)ureido)phenyl)picolinamide and its analogs have been extensively studied for their ability to form complexes with various metals, including iridium, ruthenium, and cobalt. These metal complexes exhibit a wide range of properties, from catalytic activity to potential anticancer effects. For example, iridium complexes containing N-(aryl)picolinamide ligands have been investigated for their cytotoxicities against cancer cell lines, showing promising results that could lead to new therapeutic agents (Zahra Almodares et al., 2014).
Organic Light-Emitting Diodes (OLEDs)
In the field of materials science, derivatives of N-(2-(3-(2,6-difluorophenyl)ureido)phenyl)picolinamide have found applications in the development of OLEDs. These compounds serve as ligands for iridium(III) complexes that emit deep-blue phosphorescence, making them suitable for use in high-efficiency OLEDs. This research contributes to the advancement of display technologies by providing materials with excellent photophysical properties and operational stability (Hoe-Joo Seo et al., 2010).
Environmental Sensing
Another intriguing application is the development of mercury ion-selective optodes based on trityl-picolinamide as an ionophore. These sensors demonstrate high selectivity for Hg2+ ions, offering a practical solution for the detection of mercury in environmental water samples. Such advancements are crucial for monitoring and managing mercury pollution, thus protecting public health and the environment (B. Kuswandi et al., 2007).
将来の方向性
The achievement of the C(sp2)–H heteroarylation could potentially offer a route to synthesize heterocyclic drug molecules in medicinal chemistry . This suggests that “N-(2-(3-(2,6-difluorophenyl)ureido)phenyl)picolinamide” and similar compounds could have future applications in the field of medicinal chemistry.
特性
IUPAC Name |
N-[2-[(2,6-difluorophenyl)carbamoylamino]phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N4O2/c20-12-6-5-7-13(21)17(12)25-19(27)24-15-9-2-1-8-14(15)23-18(26)16-10-3-4-11-22-16/h1-11H,(H,23,26)(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQVQHBWPCHORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)NC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(2,6-difluorophenyl)ureido)phenyl)picolinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2591037.png)
![N-(3-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2591039.png)

![2-[(3-chlorophenyl)sulfinyl]-N-methyl-N-phenylacetamide](/img/structure/B2591041.png)


![4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2591044.png)


![[4-[(4-methylphenyl)carbamoyl]phenyl] N,N-dimethylsulfamate](/img/structure/B2591054.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B2591058.png)
![(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(4-nitrophenyl)methylidene]hydrazine](/img/structure/B2591059.png)
![N-[(5-bromo-1H-indol-1-yl)acetyl]glycine](/img/structure/B2591060.png)